t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate
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Overview
Description
t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxycarbonyl ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-(1-methoxy-1-oxopropan-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)16-5)9-6-13(7-9)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVQRAEJGHKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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